

A Comparative Guide to the ^1H NMR Characterization of m-PEG₂-Br Conjugates

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Compound of Interest

Compound Name: *m*-PEG₂-Br

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For researchers, scientists, and drug development professionals, precise characterization of PEGylated molecules is paramount for ensuring the quality, efficacy, and safety of therapeutic conjugates. ^1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation and purity assessment of these conjugates. This guide provides an objective comparison of the ^1H NMR characteristics of methoxy-terminated di(ethylene glycol) bromide (m-PEG₂-Br) and its precursor, m-PEG₂-OH, supported by experimental data and detailed protocols.

Performance Comparison: ^1H NMR Spectral Data

The key to confirming the successful conversion of m-PEG₂-OH to m-PEG₂-Br lies in the distinct changes observed in the ^1H NMR spectrum. The electron-withdrawing effect of the bromine atom causes a significant downfield shift of the adjacent methylene protons.

Assignment	Proton	m-PEG ₂ -OH (ppm)	m-PEG ₂ -Br (ppm)	Multiplicity
Methoxy	CH ₃ -O-	~3.38	~3.38	Singlet
PEG Backbone	-O-CH ₂ -CH ₂ -O-	~3.65	~3.65	Multiplet
Terminal Methylene (adjacent to OH)	-CH ₂ -OH	~3.70	-	Triplet
Terminal Methylene (adjacent to Br)	-CH ₂ -Br	-	~3.80	Triplet
Methylene adjacent to Terminal	-CH ₂ -CH ₂ -OH/Br	~3.55	~3.55	Triplet

Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration.

Experimental Protocols

Synthesis of m-PEG₂-Br from m-PEG₂-OH

This protocol describes a general method for the bromination of m-PEG₂-OH using phosphorus tribromide (PBr₃).

Materials:

- m-PEG₂-OH (1-methoxy-2-(2-hydroxyethoxy)ethane)
- Phosphorus tribromide (PBr₃)
- Anhydrous dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve m-PEG₂-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
- Slowly add PBr_3 (approximately 0.33 equivalents) to the stirred solution via a dropping funnel.
- Allow the reaction to stir at 0°C for one hour and then let it warm to room temperature, stirring overnight.
- Quench the reaction by slowly adding saturated NaHCO_3 solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude m-PEG₂-Br.
- Purify the product using column chromatography on silica gel.

¹H NMR Characterization

Sample Preparation:

- Dissolve 5-10 mg of the m-PEG₂-Br conjugate in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition:

- Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

Data Analysis:

- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate all peaks to determine the relative ratios of the different types of protons.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values as detailed in the comparison table.

Visualization of the Experimental Workflow



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Caption: Workflow for the synthesis and ¹H NMR characterization of m-PEG₂-Br.

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